molecular formula C18H20N4O B11083965 2-(4-Cyanomethyl-piperazin-1-yl)-N-naphthalen-1-yl-acetamide

2-(4-Cyanomethyl-piperazin-1-yl)-N-naphthalen-1-yl-acetamide

Cat. No.: B11083965
M. Wt: 308.4 g/mol
InChI Key: NGCQFNVBVATPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyanomethyl-piperazin-1-yl)-N-naphthalen-1-yl-acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a cyanomethyl group and an acetamide moiety attached to a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanomethyl-piperazin-1-yl)-N-naphthalen-1-yl-acetamide typically involves the reaction of 4-cyanomethyl-piperazine with naphthalen-1-yl-acetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanomethyl-piperazin-1-yl)-N-naphthalen-1-yl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Cyanomethyl-piperazin-1-yl)-N-naphthalen-1-yl-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyanomethyl-piperazin-1-yl)-N-naphthalen-1-yl-acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyanomethyl-piperazin-1-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(4-Cyanomethyl-piperazin-1-yl)-N-(4-trifluoromethoxyphenyl)acetamide

Uniqueness

2-(4-Cyanomethyl-piperazin-1-yl)-N-naphthalen-1-yl-acetamide is unique due to its naphthalene ring, which imparts distinct physicochemical properties and biological activity compared to other similar compounds. The presence of the naphthalene ring can enhance the compound’s ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy and selectivity.

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

2-[4-(cyanomethyl)piperazin-1-yl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C18H20N4O/c19-8-9-21-10-12-22(13-11-21)14-18(23)20-17-7-3-5-15-4-1-2-6-16(15)17/h1-7H,9-14H2,(H,20,23)

InChI Key

NGCQFNVBVATPTA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#N)CC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.